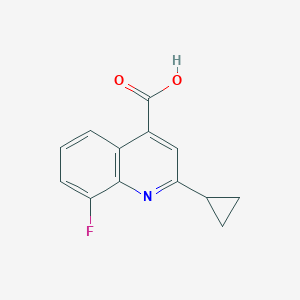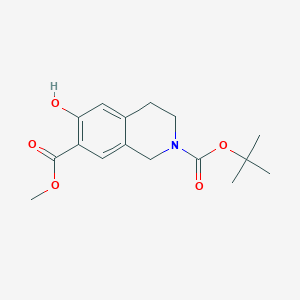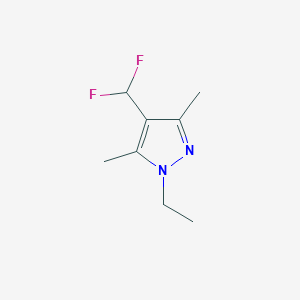
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride is a chemical compound with the molecular formula C8H13O1N2Cl1 It is commonly used in various scientific research applications due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride typically involves the reaction of 3-methoxy-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Applications De Recherche Scientifique
(3-Methoxy-2-methylphenyl)hydrazine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other industrially important compounds.
Mécanisme D'action
The mechanism of action of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (3-Methylbenzyl)hydrazine Hydrochloride
- (3-Chlorobenzyl)hydrazine Hydrochloride
- (2-Methoxy-phenyl)hydrazine Hydrochloride
Comparison: (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules. Compared to similar compounds, it offers unique advantages in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C8H13ClN2O |
|---|---|
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
(3-methoxy-2-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-7(10-9)4-3-5-8(6)11-2;/h3-5,10H,9H2,1-2H3;1H |
Clé InChI |
BIGNKQVTMDQFLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)






![2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate](/img/structure/B13704774.png)


![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)

